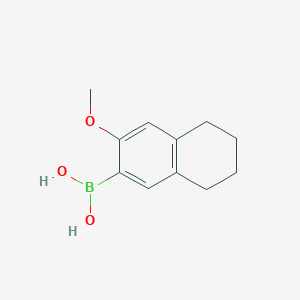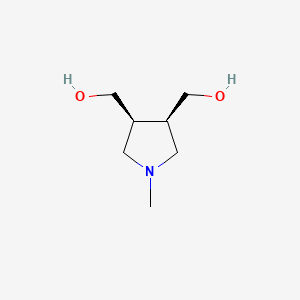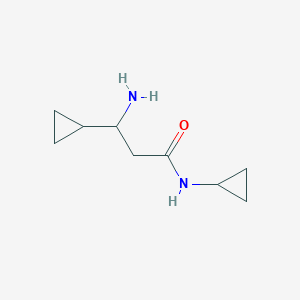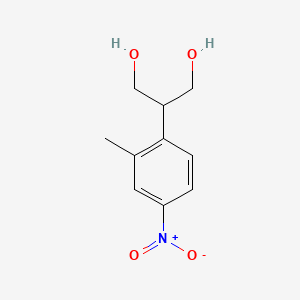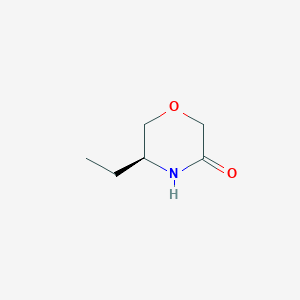
(s)-5-ethylmorpholin-3-one
描述
(S)-5-Ethylmorpholine-3-one is a chiral heterocyclic compound that belongs to the morpholine family It is characterized by the presence of an ethyl group at the 5-position and a ketone group at the 3-position of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (s)-5-ethylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from an amino alcohol, the compound can be synthesized via cyclization with an appropriate carbonyl compound in the presence of a catalyst. The reaction typically requires moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and crystallization, are employed to isolate the desired product.
化学反应分析
Types of Reactions: (S)-5-Ethylmorpholine-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or other positions on the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
(S)-5-Ethylmorpholine-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (s)-5-ethylmorpholin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
相似化合物的比较
Morpholine: A simpler analog without the ethyl and ketone groups.
N-Ethylmorpholine: Similar structure but lacks the ketone group.
3-Morpholinone: Lacks the ethyl group but contains the ketone group.
Uniqueness: (S)-5-Ethylmorpholine-3-one is unique due to the presence of both the ethyl group and the ketone group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
(5S)-5-ethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI 键 |
CXYFOAYSBFEKMT-YFKPBYRVSA-N |
手性 SMILES |
CC[C@H]1COCC(=O)N1 |
规范 SMILES |
CCC1COCC(=O)N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

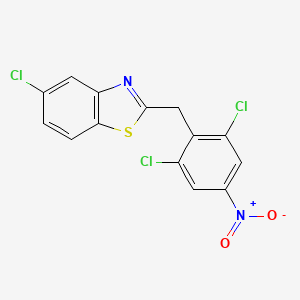

![N-[1-(diphenylmethyl)-3-azetidinyl]methanesulfonamide](/img/structure/B8619442.png)


![N-Benzyl-6-[(prop-2-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8619457.png)
